[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate
Overview
Description
GS-6620 is an antiviral drug that belongs to the class of nucleotide analogues. It was initially developed for the treatment of Hepatitis C virus (HCV) infections. Despite showing potent antiviral effects in early testing, GS-6620 faced challenges in formulation due to low and variable absorption in the intestines, leading to unpredictable blood levels . it continues to be researched for its potential in treating other viral diseases, such as Ebola virus disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: GS-6620 employs a double-prodrug approach. The synthesis involves attaching l-alanine-isopropyl ester and phenol moieties to the 5′-phosphate, which release the nucleoside monophosphate in hepatocytes. Additionally, a 3′-isobutyryl ester is added to improve permeability and oral bioavailability .
Industrial Production Methods: The industrial production of GS-6620 involves optimizing pharmacokinetic properties to ensure sufficient oral absorption and liver triphosphate loading. This optimization led to the identification of GS-6620 as a clinical development candidate .
Chemical Reactions Analysis
Types of Reactions: GS-6620 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The reactions involving GS-6620 typically use reagents such as oxidizing agents, reducing agents, and nucleophiles under controlled conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions include the active triphosphate metabolite, which acts as a chain terminator of viral RNA synthesis .
Scientific Research Applications
GS-6620 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of C-nucleosides, which are important in medicinal chemistry.
Biology: Studied for its role in inhibiting the replication of Hepatitis C virus and other viral infections.
Medicine: Explored as a potential treatment for viral diseases such as Hepatitis C and Ebola virus disease.
Industry: Utilized in the development of antiviral drugs and therapeutic agents.
Mechanism of Action
GS-6620 exerts its effects by inhibiting the Hepatitis C virus nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase. The active 5′-triphosphate metabolite of GS-6620 acts as a chain terminator of viral RNA synthesis and a competitive inhibitor of NS5B-catalyzed ATP incorporation . This inhibition prevents the replication of the virus, thereby exerting its antiviral effects.
Comparison with Similar Compounds
BCX4430 (Galidesivir): Another C-nucleoside analogue with antiviral properties.
Sofosbuvir: A nucleotide analogue used for the treatment of Hepatitis C virus infections.
Uniqueness of GS-6620: GS-6620 is unique due to its dual substitutions of 1′-cyano and 2′-C-methyl on the ribose ring, which enhance its selectivity for the Hepatitis C virus NS5B polymerase over host RNA polymerases . This selectivity contributes to its potent antiviral activity and high barrier to resistance.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N6O9P/c1-17(2)26(36)42-24-22(43-29(15-30,28(24,6)38)23-13-12-21-25(31)32-16-33-35(21)23)14-40-45(39,44-20-10-8-7-9-11-20)34-19(5)27(37)41-18(3)4/h7-13,16-19,22,24,38H,14H2,1-6H3,(H,34,39)(H2,31,32,33)/t19-,22+,24+,28+,29-,45?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAQYJCOIFNMKX-CVANIGNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1C(OC(C1(C)O)(C#N)C2=CC=C3N2N=CN=C3N)COP(=O)(NC(C)C(=O)OC(C)C)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)(C)O)OC(=O)C(C)C)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N6O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159240 | |
Record name | GS-6620 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60159240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350735-70-4 | |
Record name | GS-6620 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350735704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GS-6620 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60159240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GS-6620 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD5DUG7X38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.